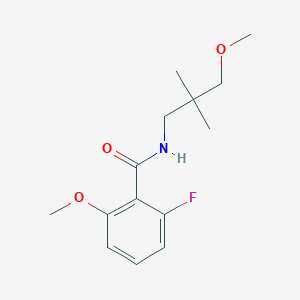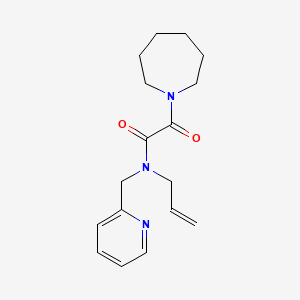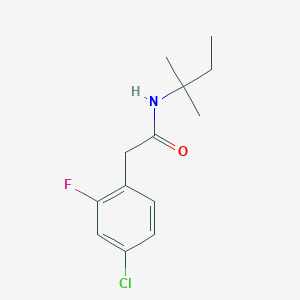![molecular formula C19H23FN2O3 B5395162 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5395162.png)
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CP-724,714, is a small molecule inhibitor that targets the human epidermal growth factor receptor 2 (HER2) protein. This protein is overexpressed in some types of cancer cells, including breast cancer, and is associated with increased cell proliferation, survival, and metastasis. CP-724,714 has been extensively studied for its potential as an anti-cancer agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers in the field.
Wirkmechanismus
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits HER2 signaling by binding to the extracellular domain of the HER2 protein and preventing its dimerization with other HER family members. This results in the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration. 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has also been shown to induce apoptosis in HER2-positive cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have specific biochemical and physiological effects on cancer cells. It has been shown to reduce cell proliferation, migration, and invasion in vitro and in vivo, and to induce apoptosis in HER2-positive cancer cells. 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has also been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and trastuzumab, in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has several advantages for lab experiments, including its high purity and specificity for HER2-positive cancer cells. It has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has some limitations, including its limited solubility in water and its potential for off-target effects on other HER family members.
Zukünftige Richtungen
There are several future directions for research on 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of HER2 signaling, which may have greater anti-cancer activity and fewer off-target effects. Another area of interest is the identification of biomarkers that can predict response to 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in patients with HER2-positive breast cancer. Additionally, the combination of 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid with other anti-cancer agents, such as immune checkpoint inhibitors, is an area of active research. Finally, the use of 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in other types of cancer, such as gastric and lung cancer, is an area of investigation.
Synthesemethoden
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid can be synthesized using a multi-step process that involves the coupling of a piperazine derivative with a cyclohexene carboxylic acid, followed by the addition of a fluorobenzyl group and a carbonyl group. The final product is obtained through purification and isolation steps. This synthesis method has been optimized for high yield and purity, and has been used in several studies to produce 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid for research purposes.
Wissenschaftliche Forschungsanwendungen
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential as an anti-cancer agent, particularly in HER2-positive breast cancer. Preclinical studies have shown that 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits HER2 signaling and reduces cell proliferation, migration, and invasion in vitro and in vivo. Clinical trials have also been conducted to evaluate the safety and efficacy of 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in patients with HER2-positive breast cancer. However, further research is needed to fully understand the therapeutic potential of 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid and its mechanism of action in cancer cells.
Eigenschaften
IUPAC Name |
6-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c20-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18(23)16-3-1-2-4-17(16)19(24)25/h1-2,5-8,16-17H,3-4,9-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISASSHATIUNBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3CC=CCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(methoxyacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395080.png)
![methyl 4-(4-chlorophenyl)-5-methyl-2-{[3-(5-nitro-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5395095.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5395109.png)
![N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5395114.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5395121.png)
![3,3,3-trifluoro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5395129.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5395135.png)




![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5395179.png)
![(3S*,4R*)-1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5395191.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5395199.png)